molecular formula C30H50O25 B1446405 Arabinohexaose CAS No. 190852-26-7

Arabinohexaose

Cat. No. B1446405
M. Wt: 810.7 g/mol
InChI Key: ICDSIUURRIXTJR-PNNZJLGLSA-N
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Description

Arabinohexaose is a type of hexose, a monosaccharide sugar, consisting of six carbon atoms and an aldehyde group. It is a component of many types of polysaccharides, including glycosaminoglycans, glycoproteins, and glycolipids. Arabinohexaose is found in many plant and animal tissues, and is an important component of the human diet. It has been studied extensively in the fields of biochemistry, physiology, and medicine, and has been found to have a variety of effects on human health.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Arabinohexaose involves the enzymatic hydrolysis of Arabinan, which is a polysaccharide found in plant cell walls. The hydrolysis reaction is catalyzed by the enzyme endo-arabinanase, which cleaves the glycosidic bonds between arabinose units in the polysaccharide chain. The resulting Arabinohexaose is a six-unit oligosaccharide composed of arabinose monomers linked by glycosidic bonds.

Starting Materials
Arabinan

Reaction
Arabinan is first extracted from plant cell walls using a suitable extraction method., The extracted Arabinan is then purified using techniques such as chromatography or precipitation., The purified Arabinan is then subjected to enzymatic hydrolysis using endo-arabinanase enzyme., The hydrolysis reaction is carried out under controlled conditions of temperature, pH, and enzyme concentration to ensure maximum yield of Arabinohexaose., The resulting Arabinohexaose is then purified using techniques such as chromatography or precipitation to obtain a pure product.

Mechanism Of Action

The mechanism of action of arabinohexaose is not fully understood. However, it is believed to act by binding to specific receptors on the cell surface, which then triggers a cascade of biochemical reactions. These reactions result in the activation of enzymes involved in various metabolic processes, including the breakdown of carbohydrates and the synthesis of fatty acids.

Biochemical And Physiological Effects

Arabinohexaose has been found to have a variety of effects on human health. It has been found to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of enzymes involved in the metabolism of lipids and carbohydrates. It has also been found to have a role in the regulation of blood sugar levels, immune system function, and the metabolism of fats and carbohydrates.

Advantages And Limitations For Lab Experiments

The use of arabinohexaose in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it is relatively stable under a variety of conditions. However, it is important to note that arabinohexaose can be toxic in high concentrations, and it is important to use it with caution.

Future Directions

Given the wide range of potential applications of arabinohexaose, there are many areas of research that could be explored in the future. These include further studies into its role in the regulation of blood sugar levels, immune system function, and the metabolism of fats and carbohydrates, as well as its potential use as an anti-inflammatory and antioxidant agent. Additionally, further studies into the mechanism of action of arabinohexaose could be conducted, in order to gain a better understanding of how it works and how it can be used to improve human health. Finally, research into the potential use of arabinohexaose as a therapeutic agent in the treatment of various diseases and disorders could also be conducted.

Scientific Research Applications

Arabinohexaose has been studied extensively in the fields of biochemistry, physiology, and medicine. It has been found to have a variety of effects on human health, including its role in the regulation of blood sugar levels, immune system function, and the metabolism of fats and carbohydrates. It has also been found to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of enzymes involved in the metabolism of lipids and carbohydrates.

properties

IUPAC Name

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O25/c31-1-7-13(32)20(39)26(51-7)46-3-9-15(34)22(41)28(53-9)48-5-11-17(36)24(43)30(55-11)49-6-12-18(37)23(42)29(54-12)47-4-10-16(35)21(40)27(52-10)45-2-8-14(33)19(38)25(44)50-8/h7-44H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDSIUURRIXTJR-PNNZJLGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)OC[C@H]6[C@@H]([C@H]([C@@H](O6)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arabinohexaose

Citations

For This Compound
118
Citations
ZB Hoffmam, LC Oliveira, J Cota, TM Alvarez… - Molecular …, 2013 - Springer
… During the enzymatic reaction the first product formed was arabinohexaose indicating that the … The arabinohexaose was further hydrolyzed into arabinopentaose and then consecutively …
Number of citations: 17 link.springer.com
WGT Willats, SE Marcus, JP Knox - Carbohydrate research, 1998 - Elsevier
… 2ng (21nM) of (1→5)-α-l-Arabinohexaose. The antibody will be useful for the localization of arabinans in plant tissue and will have uses in the analyses of pectin structure. We report …
Number of citations: 449 www.sciencedirect.com
MR Proctor, EJ Taylor, D Nurizzo… - Proceedings of the …, 2005 - National Acad Sciences
… 1 ·mM –1 for arabinohexaose and 6.0 × 10 6 min –1 ·mM –1 for linear arabinan. The difference in the hydrolysis rate between arabinohexaose and arabinopentaose is modest, implying …
Number of citations: 100 www.pnas.org
DB Jordan, XL Li, CA Dunlap, TR Whitehead… - Applied biochemistry …, 2007 - Springer
… arabinohexaose are excluded from the SXA active-site pocket. The arabinanase used for the model cleaves the arabinohexaose … end of the arabinohexaose suggests that SXA cleaves …
Number of citations: 56 link.springer.com
D Nurizzo, JP Turkenburg, SJ Charnock… - Nature structural …, 2002 - nature.com
… Arb43A possesses six sugar-binding subsites, with cleavage of arabinohexaose (A6) occurring between sugars 3 and 4 (ref. 3). Crystals of the D158A mutant in the presence of A3 …
Number of citations: 207 www.nature.com
TH Park, CY Choi, HJ Kim, JR Song… - … of Microbiology and …, 2021 - ncbi.nlm.nih.gov
… The abbreviations of AOS and AXOS were summarized as A1~A6 (L-arabinose to arabinohexaose), AA 3 A (3 2 -α-L-arabinofuranosyl-arabinotriose), AAA 3 A (3 2 -α-L-…
Number of citations: 3 www.ncbi.nlm.nih.gov
S Kühnel, Y Westphal, SWA Hinz, HA Schols… - Bioresource …, 2011 - Elsevier
… Abn1 was able to hydrolyze a branched arabinohexaose with a double substituted arabinose at subsite −2. The exo acting enzymes Abn2, Abn4 and Abf3 release arabinobiose (Abn2) …
Number of citations: 18 www.sciencedirect.com
MV Semenova, PV Volkov, AM Rozhkova… - Applied biochemistry …, 2018 - Springer
… Arabinohexaose was the major product of linear arabinan hydrolysis. Exo-ABN had a pH optimum at 5.0 and a temperature optimum at 60C. The enzyme was stable in a broad pH …
Number of citations: 6 link.springer.com
A Yamaguchi, Y Sogabe, S Fukuoka… - … Section F: Structural …, 2018 - scripts.iucr.org
… arabino-oligosaccharide arabinohexaose. Here, we report the crystal structures of ABN-TS with mutations of the catalytic residues in complex with arabinohexaose and arabinotriose. A …
Number of citations: 2 scripts.iucr.org
T Sakamoto, H Ihara, A Shibano, N Kasai, H Inui… - FEBS letters, 2004 - Elsevier
… The activity of the recombinant Abnx towards a series of arabino-oligosaccharides, as expressed by k cat /K m value, was greatest with arabinohexaose. …
Number of citations: 42 www.sciencedirect.com

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